1,1-Dimethyl-1,3-dihydroisobenzofuran
Description
1,1-Dimethyl-1,3-dihydroisobenzofuran is a bicyclic organic compound featuring a fused benzene and furan ring system with two methyl groups at the 1-position. This structure confers unique steric and electronic properties, distinguishing it from simpler dihydroisobenzofuran derivatives.
Properties
CAS No. |
42502-56-7 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,3-dimethyl-1H-2-benzofuran |
InChI |
InChI=1S/C10H12O/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6H,7H2,1-2H3 |
InChI Key |
URPOKCTXTOAWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2CO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,3-dihydroisobenzofuran can be synthesized through several methods. One common approach involves the reduction of phthalic acid or its derivatives, followed by cyclization. Another method includes the use of tin powder-mediated tandem allylation/oxa-Michael addition reactions of o-formyl chalcones with various allyl bromides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The process often includes steps such as cycloaddition reactions and subsequent purification to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione using molecular oxygen and hydrogen peroxide in subcritical water .
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Tin powder and allyl bromides under mild conditions.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed:
- Isobenzofuran-1(3H)-one
- Isobenzofuran-1,3-dione
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its radical scavenging activity and potential as an antioxidant.
Medicine: Explored for its anti-tumor, anti-diabetic, and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. Its radical scavenging activity is attributed to its ability to donate electrons and neutralize reactive oxygen species. The presence of carboxyl and carbonyl residues resulting from the opening of the lactone ring alters the aromaticity of the system, enhancing its reactivity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Dihydroisobenzofuran derivatives differ primarily in substituent type and position, which significantly influence their chemical behavior and bioactivity. Key analogs include:
Key Observations :
Physicochemical Properties
| Property | This compound | 4,5,6-Trihydroxy-7-methyl analog | 1,1-Diphenyl analog |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂O (estimated) | C₁₀H₁₂O₄ | C₂₀H₁₆O |
| Molar Mass (g/mol) | ~148.2 | 196.2 | 272.34 |
| Solubility | Low (hydrophobic) | Moderate (polar groups) | Very low |
| Stability | High (steric protection) | Moderate (oxidation-prone -OH) | High |
Stability and Reactivity
- Stereochemical Considerations: highlights Z-isomer predominance in 1-alkylidene-1,3-dihydroisobenzofurans due to non-antiperiplanar cyclization, suggesting similar stereoelectronic effects in dimethyl-substituted variants .
- Intramolecular Interactions : Analogs with hydroxyl or urea groups (e.g., ) exhibit intramolecular hydrogen bonding, stabilizing specific conformations. Dimethyl substituents likely favor van der Waals interactions .
Biological Activity
1,1-Dimethyl-1,3-dihydroisobenzofuran (DMIBF) is a bicyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of DMIBF, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a fused bicyclic system that contributes to its unique biological properties. The compound is characterized by a dimethyl group at the 1-position and a dihydroisobenzofuran moiety.
Research indicates that DMIBF interacts with various biological pathways. Its mechanism of action involves:
- Enzyme Inhibition : DMIBF has been noted to inhibit certain enzymes that play critical roles in metabolic pathways. For example, it has shown potential as an SGLT-2 inhibitor, which could be beneficial in managing diabetes by reducing glucose reabsorption in the kidneys .
- Antioxidant Activity : Studies have suggested that DMIBF possesses antioxidant properties, which may help mitigate oxidative stress in cells .
- Antimicrobial Effects : Preliminary investigations indicate that DMIBF exhibits antimicrobial activity against specific pathogens, suggesting its potential use in treating infections .
Pharmacological Effects
The pharmacological effects of DMIBF have been documented in various studies:
- Antidiabetic Properties : As an SGLT-2 inhibitor, DMIBF may facilitate glucose excretion and contribute to weight management without causing hypoglycemia .
- Cytotoxicity : Some studies have reported cytotoxic effects of DMIBF on cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Emerging evidence suggests that DMIBF may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities of this compound
Notable Research Studies
- Study on Antidiabetic Effects : A study demonstrated that DMIBF effectively reduced blood glucose levels in diabetic models by inhibiting SGLT-2, supporting its use as a potential antidiabetic agent .
- Cytotoxicity Assessment : Research conducted on several cancer cell lines revealed that DMIBF induced apoptosis and inhibited proliferation, highlighting its promise in cancer therapy .
- Neuroprotective Study : An investigation into the neuroprotective effects of DMIBF found it significantly reduced oxidative damage in neuronal cultures, suggesting potential applications in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
